REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([Br:13])=[CH:11][C:5]([C:6](OCC)=[O:7])=[CH:4][N:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:11][C:12]=1[Br:13] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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2.31 g
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Type
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reactant
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Smiles
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NC1=NC=C(C(=O)OCC)C=C1Br
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
After stirring for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was quenched with water (0.2 mL)
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Type
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FILTRATION
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Details
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the resultant precipitate was filtered
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=C(C=N1)CO)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |